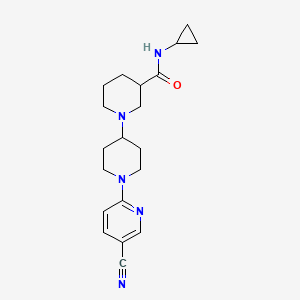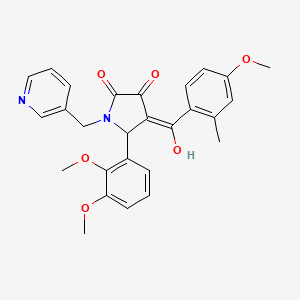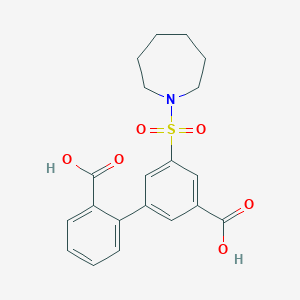
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as EPM, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It also has an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It also has anxiolytic and sedative effects, which may be beneficial in the treatment of anxiety and depression. N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been shown to have anticonvulsant, analgesic, and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selective action on serotonin and dopamine receptors, which allows for a more targeted approach in studying the effects of these neurotransmitters. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is the investigation of its potential therapeutic applications in other diseases such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective and potent derivatives of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide that may have greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide and its effects on various physiological processes.
In conclusion, N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective action on serotonin and dopamine receptors, as well as its anticonvulsant, analgesic, and anti-inflammatory effects, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 2-ethylphenylamine with 2-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with piperazine in the presence of acetic acid to yield N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide.
科学的研究の応用
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has also been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties.
特性
IUPAC Name |
N-(2-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-16-8-4-5-9-17(16)21-20(24)23-14-12-22(13-15-23)18-10-6-7-11-19(18)25-2/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLCZXWLSSDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402936.png)
![N-ethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5402943.png)

![N-cyclopropyl-5-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylisoxazole-4-carboxamide](/img/structure/B5402958.png)

![6-[2-(3-bromo-4-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5402985.png)



![N-(2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5403007.png)
![N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5403019.png)
![methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5403025.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(phenylthio)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5403028.png)
![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-3-ol](/img/structure/B5403045.png)